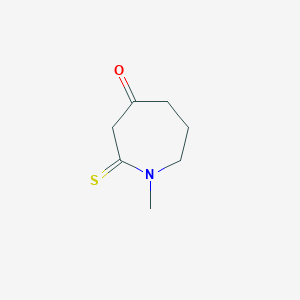

1-Methyl-2-sulfanylideneazepan-4-one

Description

1-Methyl-2-sulfanylideneazepan-4-one is a seven-membered azepanone ring derivative featuring a thione (C=S) group at position 2 and a methyl substituent at position 1.

Properties

CAS No. |

178218-30-9 |

|---|---|

Molecular Formula |

C7H11NOS |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

1-methyl-2-sulfanylideneazepan-4-one |

InChI |

InChI=1S/C7H11NOS/c1-8-4-2-3-6(9)5-7(8)10/h2-5H2,1H3 |

InChI Key |

XQAHCYRLMVNEFD-UHFFFAOYSA-N |

SMILES |

CN1CCCC(=O)CC1=S |

Canonical SMILES |

CN1CCCC(=O)CC1=S |

Synonyms |

4H-Azepin-4-one, hexahydro-1-methyl-2-thioxo- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogies to Benzodiazepinone Derivatives

4-Phenyl-1,5-benzodiazepin-2-one derivatives () share a seven-membered ring core but incorporate two nitrogen atoms and a ketone group. These compounds, synthesized with varying alkyl chains (C8–C12), demonstrated enhanced surface-active properties, improving drug delivery by protecting active ingredients from degradation . By contrast, 1-Methyl-2-sulfanylideneazepan-4-one replaces one nitrogen with a sulfur atom, which may alter polarity and binding affinity. The methyl group at position 1 could similarly modulate lipophilicity and metabolic stability, as seen in alkyl-substituted benzodiazepines.

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one, ) highlights the impact of electron-withdrawing substituents (e.g., nitro and chloro groups) on stability and purity. The absence of impurities in Methylclonazepam underscores the importance of substituent selection in synthetic routes . For the target compound, the sulfanylidene group’s electron-rich nature may confer distinct reactivity compared to nitro or chloro groups.

Sulfur-Containing Analogues in Patent Literature

The thieno-pyrimidine derivatives from EP 2 402 347 A1 () feature methylsulfonyl groups, which are strongly electron-withdrawing. These compounds are designed for kinase inhibition, suggesting that sulfur moieties can enhance target engagement . This difference could influence interactions with biological targets or catalytic sites.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Alkyl Chain vs. Methyl Group: The alkyl chains in benzodiazepinones () improve membrane permeability, suggesting that the methyl group in the target compound may similarly enhance bioavailability through lipophilicity modulation.

- Synthetic Challenges : The absence of impurities in Methylclonazepam () underscores the need for precise synthetic control when introducing reactive groups like thiones.

Notes

- Limitations : Direct data on this compound are absent in the provided evidence; comparisons are inferred from structural analogs.

- Future Directions : Experimental studies are required to validate the hypothesized electronic and pharmacological effects of the thione and methyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.